molecular formula C29H50O2 B120609 (-)-alpha-Tocopherol CAS No. 77171-97-2

(-)-alpha-Tocopherol

Cat. No. B120609
CAS RN: 77171-97-2
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-SYZUXVNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-alpha-Tocopherol, commonly known as Vitamin E, is a fat-soluble antioxidant that plays a critical role in protecting cell membranes from oxidative damage. It is one of the eight isoforms of vitamin E and is recognized for its potent antioxidant properties in nature. (-)-alpha-Tocopherol is particularly effective in scavenging lipid peroxyl radicals, which can prevent the oxidation of low-density lipoprotein (LDL) and thereby contribute to the prevention of atherosclerosis .

Synthesis Analysis

The biosynthesis of (-)-alpha-Tocopherol occurs through the condensation of isopentyl diphosphate and homogentisic acid within plastid membranes. This process is essential for the production of tocopherols in plants, which are then available for dietary intake by humans and animals .

Molecular Structure Analysis

Structurally, (-)-alpha-Tocopherol consists of a chromanol ring and a phytyl tail. The chromanol ring is responsible for the antioxidant activity, while the phytyl tail aids in the incorporation of the molecule into cell membranes. The structural difference between (-)-alpha-Tocopherol and its analogs, such as alpha-tocotrienol, lies in the saturation of the hydrocarbon tail, which influences their location and mobility within the membrane .

Chemical Reactions Analysis

(-)-alpha-Tocopherol can undergo various chemical reactions, including oxidation and reduction. It can be oxidized to form the phenoxonium cation, which is stable under certain conditions and may play a role in the antioxidant mechanism of Vitamin E in biological systems . Additionally, (-)-alpha-Tocopherol can inhibit specific enzymes like phospholipase A2, which has implications in the inflammatory response .

Physical and Chemical Properties Analysis

The physical and chemical properties of (-)-alpha-Tocopherol are influenced by its lipophilic nature, which allows it to integrate into cell membranes effectively. It exhibits both antioxidant and prooxidant activities depending on the presence of co-antioxidants and the level of oxidative stress. Under certain conditions, it can act as a prooxidant, especially when co-antioxidants are depleted . In plants, (-)-alpha-Tocopherol contributes to the integrity and fluidity of photosynthesizing membranes and can regulate various metabolic processes under both stress and non-stress conditions . Its antioxidant potency is also influenced by the membrane environment, as demonstrated by its greater radical scavenging potency in phosphatidylcholine liposomes compared to a nonpolar environment like hexane .

Scientific Research Applications

  • Role in Antioxidant Activities and Biological Functions : Alpha-tocopherol is a well-known antioxidant and radical scavenger in chemical and biological systems. It's been the basis for designing more potent antioxidant analogs for potential clinical and nutritional applications in human health (Cerecetto & López, 2007).

  • Impact on Plant Growth and Metabolism : In plants, alpha-tocopherol plays a critical role in various metabolic processes, contributing to growth and development under stress and non-stress conditions. It helps maintain the integrity of photosynthesizing membranes and protects against environmental stressors like water scarcity, salt content, and extreme temperatures (Sadiq et al., 2019).

  • Stability in Food Products : Alpha-tocopherol's stability in food products, especially in the context of its application in soluble dietary fiber-based nanofibers and films, is significant. This aspect is crucial for maintaining its bioactivity and protection from unfavorable conditions (Li et al., 2016).

  • Roles in Prevention and Therapy of Diseases : Besides its antioxidant functions, alpha-tocopherol has been shown to have other roles, including pro-oxidant, cell signaling, and gene regulatory functions. These roles are crucial in understanding its utility in chronic, oxidative stress-induced pathologies like heart disease, cancer, and Alzheimer's disease (Tucker & Townsend, 2005).

  • Effect on Antibiotic Activity : Alpha-tocopherol has been shown to enhance the antibiotic activity of aminoglycosides, possibly acting through a lipophilic action on bacterial cell envelopes. This represents a novel application in combating multiresistant bacteria (Andrade et al., 2014).

  • Pharmacological Characterization in Nano-emulsion Systems : The development of nano-emulsion formulations of alpha-tocopherol has shown enhanced oral bioavailability and pharmacological effects, indicating its potential for improved therapeutic applications (Hatanaka et al., 2010).

properties

IUPAC Name

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-SYZUXVNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873171
Record name (2S,4'S,8'S)-alpha-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-alpha-Tocopherol

CAS RN

77171-97-2
Record name (2S,4'S,8'S)-alpha-Tocopherol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-alpha-Tocopherol
Reactant of Route 2
Reactant of Route 2
(-)-alpha-Tocopherol
Reactant of Route 3
(-)-alpha-Tocopherol
Reactant of Route 4
Reactant of Route 4
(-)-alpha-Tocopherol
Reactant of Route 5
Reactant of Route 5
(-)-alpha-Tocopherol
Reactant of Route 6
(-)-alpha-Tocopherol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.